molecular formula C11H12Cl2O2 B13819780 t-Butyl 3,5-dichlorobenzoate

t-Butyl 3,5-dichlorobenzoate

Cat. No.: B13819780
M. Wt: 247.11 g/mol
InChI Key: FSWQGLKDXXVMTF-UHFFFAOYSA-N
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Description

t-Butyl 3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the ester functionality and two chlorine atoms positioned at the 3 and 5 locations on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 3,5-dichlorobenzoate typically involves the esterification of 3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3,5-dichlorobenzoic acid+tert-butyl alcoholacid catalystt-Butyl 3,5-dichlorobenzoate+water\text{3,5-dichlorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3,5-dichlorobenzoic acid+tert-butyl alcoholacid catalyst​t-Butyl 3,5-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester functionality can be hydrolyzed to yield 3,5-dichlorobenzoic acid and tert-butyl alcohol in the presence of a base or acid.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis process.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 3,5-dichlorobenzoic acid and tert-butyl alcohol.

    Reduction: The primary product is the corresponding alcohol derivative of the benzoate.

Scientific Research Applications

t-Butyl 3,5-dichlorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of t-Butyl 3,5-dichlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The ester functionality and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic Acid: A precursor in the synthesis of t-Butyl 3,5-dichlorobenzoate, it shares similar chemical properties but lacks the ester functionality.

    tert-Butyl 4-(benzyloxy)-3,5-dichlorobenzoate: Another ester derivative with a benzyloxy group, it has different reactivity and applications compared to this compound.

    2,4-Dichlorobenzoic Acid: A structurally related compound with chlorine atoms at different positions, it exhibits different chemical behavior and applications.

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester group and the dichloro substitution pattern on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

tert-butyl 3,5-dichlorobenzoate

InChI

InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3

InChI Key

FSWQGLKDXXVMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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